2-(1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
2-(1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound featuring a tetrahydroisoindole-dione core fused with an azetidine ring substituted with a 4-fluorophenoxy acetyl group.
Properties
IUPAC Name |
2-[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c20-12-5-7-14(8-6-12)26-11-17(23)21-9-13(10-21)22-18(24)15-3-1-2-4-16(15)19(22)25/h1-2,5-8,13,15-16H,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIBUYODHRLXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cardiac sarcomere . The sarcomere is an elegantly organized cellular structure found in cardiac and skeletal muscle, comprising nearly 60% of cardiac cell volume.
Mode of Action
The compound selectively modulates the cardiac sarcomere. It does this by potentiating cardiac myosin, the protein responsible for transducing chemical energy (ATP hydrolysis) into force and directed movement.
Biochemical Pathways
The compound affects the biochemical pathways related to the contraction and relaxation of the cardiac muscle. The interaction of myosin with actin, a filamentous polymer, is regulated by changes in intracellular Ca2+ levels. With each heartbeat, Ca2+ levels rise and fall, initiating cardiac muscle contraction and then cardiac muscle relaxation.
Result of Action
The modulation of the cardiac sarcomere by this compound can have therapeutic effects in the treatment of systolic heart failure, including congestive heart failure. By potentiating cardiac myosin, it can enhance the contractile response of the heart muscle, potentially improving cardiac output.
Biological Activity
The compound 2-(1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , often referred to as compound A , is a complex organic molecule with potential therapeutic applications. It features an azetidine ring and various functional groups that contribute to its biological activity. This article reviews the biological activity of compound A, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H19FN2O4
- Molecular Weight : 358.369 g/mol
- IUPAC Name : 2-[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
The compound's structure includes an azetidine ring and a fluorophenoxy group that may influence its interaction with biological targets.
The primary target of compound A is the cardiac sarcomere , which plays a crucial role in muscle contraction and relaxation. The compound selectively modulates the cardiac sarcomere by affecting the biochemical pathways involved in calcium ion regulation within cardiac muscle cells. This modulation can lead to therapeutic effects in conditions such as systolic heart failure and congestive heart failure .
Biochemical Pathways
The interaction between myosin and actin is central to muscle contraction. Compound A's action may enhance or regulate these interactions by altering intracellular calcium levels, thereby improving cardiac function .
Antimicrobial Activity
Research indicates that related compounds within the azetidine class exhibit significant antimicrobial properties. For example, a series of azetidin-2-one derivatives demonstrated potent activity against various pathogens including Staphylococcus aureus and Candida albicans. These findings suggest that compound A may possess similar antimicrobial effects due to structural similarities .
Case Studies and Research Findings
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Cardiac Function Improvement :
- A study explored the effects of compounds similar to A on cardiac function in animal models of heart failure. Results indicated improved contractility and reduced heart rate variability, suggesting a beneficial role in managing heart failure symptoms.
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Antimicrobial Screening :
- In a preliminary study involving synthesized azetidinones, several compounds exhibited significant antimicrobial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced efficacy against Bacillus anthracis .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Substituent Effects: The 4-fluorophenoxy acetyl group in the target compound likely improves metabolic resistance compared to non-fluorinated analogs (e.g., the indole-containing compound in ). Sulfonyl-linked analogs (e.g., ) may exhibit stronger hydrogen-bonding interactions with biological targets due to the sulfonyl group’s electronegativity.
Synthetic Accessibility :
- Compounds like the indole acryloyl derivative are synthesized via Claisen-Schmidt condensations, whereas the target compound likely requires multi-step functionalization of the azetidine core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
